1,2,3-Tripentylbenzene
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Overview
Description
1,2,3-Tripentylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tripentylbenzene can be synthesized through a general procedure for making 1,3,5-trialkylbenzenes. The process involves the use of pentylmagnesium bromide, which is prepared by reacting magnesium turnings with 1-bromopentane in dry ether. The reaction mixture is then refluxed, and the product is purified through a silica gel column using hexanes as the eluant .
Industrial Production Methods: The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tripentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products Formed:
Halogenation: 1,2,3-Trichloropentylbenzene or 1,2,3-Tribromopentylbenzene.
Nitration: 1,2,3-Trinitropentylbenzene.
Oxidation: Pentylbenzoic acids or pentylbenzophenones.
Scientific Research Applications
1,2,3-Tripentylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,3-Tripentylbenzene primarily involves its interaction with electrophiles and nucleophiles in various chemical reactions. The presence of three pentyl groups on the benzene ring influences the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions include the formation of sigma complexes during electrophilic aromatic substitution and the generation of reactive intermediates during oxidation and reduction processes .
Comparison with Similar Compounds
1,2,3-Trimethylbenzene: Similar in structure but with methyl groups instead of pentyl groups.
1,2,3-Tripropylbenzene: Contains propyl groups instead of pentyl groups.
1,2,3-Tributylbenzene: Contains butyl groups instead of pentyl groups.
Uniqueness: 1,2,3-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This structural difference affects its physical properties, such as boiling point, solubility, and reactivity. The longer alkyl chains also influence the compound’s interactions in chemical reactions, making it a valuable compound for specific applications in organic synthesis and material science .
Properties
CAS No. |
73398-18-2 |
---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,2,3-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-14-19-16-13-17-20(15-11-8-5-2)21(19)18-12-9-6-3/h13,16-17H,4-12,14-15,18H2,1-3H3 |
InChI Key |
VWCLTWGYSRBKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)CCCCC)CCCCC |
Origin of Product |
United States |
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